3-methyl-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide
CAS No.: 950249-14-6
Cat. No.: VC4990854
Molecular Formula: C17H13N5O2
Molecular Weight: 319.324
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 950249-14-6 |
|---|---|
| Molecular Formula | C17H13N5O2 |
| Molecular Weight | 319.324 |
| IUPAC Name | 3-methyl-N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C17H13N5O2/c1-11-14-7-2-3-8-15(14)24-16(11)17(23)19-12-5-4-6-13(9-12)22-10-18-20-21-22/h2-10H,1H3,(H,19,23) |
| Standard InChI Key | GEZPWOZMOXKRRT-UHFFFAOYSA-N |
| SMILES | CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC(=CC=C3)N4C=NN=N4 |
Introduction
Potential Applications
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Pharmaceutical Development:
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The tetrazole moiety is often found in pharmaceutical compounds due to its bioisosteric properties with carboxylic acids, enhancing stability and bioavailability.
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The benzofuran scaffold is associated with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
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Antimicrobial Activity:
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Anti-inflammatory Potential:
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Tetrazole-containing compounds have been studied as inhibitors of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammatory pathways.
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Material Science:
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Tetrazoles are known for their energetic properties and could be explored for applications in material science as ligands or components in coordination complexes.
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Synthesis
The synthesis of this compound would likely involve the following steps:
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Preparation of the Benzofuran Core:
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Starting from a substituted phenol and an appropriate aldehyde under acidic conditions to form the benzofuran ring.
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Introduction of the Tetrazole Group:
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Typically achieved by reacting an aryl nitrile with sodium azide under acidic conditions to form the tetrazole ring.
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Formation of the Carboxamide Linkage:
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Reacting the benzofuran carboxylic acid derivative with an amine precursor containing the tetrazole moiety using coupling agents like carbodiimides (e.g., DCC or EDC).
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Research Findings
Future Research Directions
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Biological Testing:
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Conduct in vitro assays to evaluate antimicrobial, anti-inflammatory, or anticancer activities.
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Docking studies to predict binding affinity with biological targets like enzymes or receptors.
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Derivatization:
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Modify substituents on the benzofuran or tetrazole rings to optimize pharmacokinetic properties.
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Toxicological Studies:
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Assess safety profiles through cytotoxicity tests on mammalian cell lines.
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Material Applications:
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Explore its use as a ligand in metal-organic frameworks (MOFs) or as a precursor for energetic materials.
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This compound represents a promising candidate for further exploration in medicinal chemistry and material science due to its unique combination of functional groups and potential bioactivities.
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